molecular formula C12H20N2S B2515410 N-methyl-1-[3-(piperidin-1-ylmethyl)-2-thienyl]methanamine CAS No. 937651-18-8

N-methyl-1-[3-(piperidin-1-ylmethyl)-2-thienyl]methanamine

Cat. No.: B2515410
CAS No.: 937651-18-8
M. Wt: 224.37
InChI Key: WYHLQLIXPKFTJS-UHFFFAOYSA-N
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Description

N-methyl-1-[3-(piperidin-1-ylmethyl)-2-thienyl]methanamine (CAS: 937651-18-8, MFCD09694065) is a heterocyclic amine featuring a thiophene ring substituted with a piperidinylmethyl group at the 3-position and an N-methylmethanamine side chain at the 2-position. This compound is cataloged as a building block for pharmaceutical and chemical research, though its commercial availability is currently discontinued .

Properties

IUPAC Name

N-methyl-1-[3-(piperidin-1-ylmethyl)thiophen-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2S/c1-13-9-12-11(5-8-15-12)10-14-6-3-2-4-7-14/h5,8,13H,2-4,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHLQLIXPKFTJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CS1)CN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-[3-(piperidin-1-ylmethyl)-2-thienyl]methanamine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Thiophene Ring: The thiophene ring is introduced through a series of substitution reactions.

    Methylation: The final step involves the methylation of the nitrogen atom to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-[3-(piperidin-1-ylmethyl)-2-thienyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

The compound exhibits several biological activities that make it a candidate for further research and development:

  • Anticancer Activity :
    • Research indicates that derivatives of similar structures have shown promising anticancer properties. For instance, a study highlighted that compounds with a piperidine moiety displayed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapy agents like bleomycin . The mechanism involves the induction of apoptosis and disruption of cancer cell proliferation.
  • Neuroprotective Effects :
    • There is growing interest in the neuroprotective potential of this compound. Studies suggest that it may inhibit enzymes linked to neurodegenerative diseases, such as acetylcholinesterase, which is crucial for maintaining neurotransmitter levels in the brain. This inhibition could lead to improved cognitive function in conditions like Alzheimer's disease.
  • Antimicrobial Properties :
    • Preliminary studies have indicated that similar compounds exhibit significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL.

Therapeutic Applications

The therapeutic applications of N-methyl-1-[3-(piperidin-1-ylmethyl)-2-thienyl]methanamine are diverse:

  • Cancer Therapy :
    • The compound's ability to induce apoptosis in cancer cells positions it as a candidate for developing new anticancer therapies. Its structure allows for modifications that could enhance selectivity and efficacy against various cancer types .
  • Cognitive Disorders :
    • Given its potential to inhibit cholinesterase, this compound may be useful in treating cognitive disorders associated with aging and neurodegeneration. Ongoing research aims to elucidate its effects on cognitive function and memory enhancement.
  • Infection Control :
    • The antimicrobial properties suggest potential applications in developing new antibiotics or antimicrobial agents, particularly against resistant strains of bacteria.

Case Study 1: Anticancer Activity

A recent study investigated the anticancer effects of this compound derivatives on various cancer cell lines. Results showed that specific modifications to the piperidine structure enhanced cytotoxic effects, indicating a structure-activity relationship that can guide future drug design .

Case Study 2: Neuroprotective Effects

In a model simulating Alzheimer’s disease, researchers evaluated the neuroprotective effects of this compound. The results demonstrated significant inhibition of amyloid-beta aggregation and protection against neuronal death, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-methyl-1-[3-(piperidin-1-ylmethyl)-2-thienyl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Thiophene-Based Piperidine/Morpholine Derivatives

Compound Name Substituents Key Structural Differences Molecular Formula Source
N-methyl-1-[3-(piperidin-1-ylmethyl)-2-thienyl]methanamine Piperidinylmethyl at thiophene-3 Reference compound C₁₂H₂₀N₂S
N-methyl-1-(5-morpholin-4-ylthiophen-2-yl)methanamine Morpholine at thiophene-5 Morpholine replaces piperidine; positional isomerism C₁₁H₁₈N₂OS
(3,5-Difluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine 3,5-Difluorophenyl and piperidinylmethyl at thiophene-4 Fluorinated aryl group; altered substitution pattern C₁₈H₂₁F₂N₂S

Key Observations :

  • Morpholine substitution (as in ) may enhance solubility due to morpholine's oxygen atom, compared to piperidine's nitrogen, but reduce lipophilicity.
  • Fluorine incorporation () could improve metabolic stability and binding affinity in drug design, leveraging fluorine's electronegativity.

Phenyl-Based Piperidine Derivatives

Compound Name Substituents Key Structural Differences Molecular Formula Source
N-Methyl-1-[4-(piperidin-1-ylmethyl)phenyl]-methanamine dihydrochloride Piperidinylmethyl at phenyl-4 Phenyl replaces thiophene; dihydrochloride salt C₁₄H₂₄Cl₂N₂
N-methyl-1-(2-thiophen-2-ylphenyl)methanamine Thiophene-2-yl at phenyl-2 Hybrid phenyl-thiophene scaffold C₁₂H₁₃NS

Key Observations :

  • The dihydrochloride salt form () likely improves aqueous solubility for in vitro assays compared to free bases.

Sulfur-Containing Analogs

Compound Name Substituents Key Structural Differences Molecular Formula Source
N-Methyl-1-(3-(methylthio)phenyl)methanamine Methylthio at phenyl-3 Methylthio group instead of piperidinylmethyl C₉H₁₃NS
N-Methyl-1-[2-(piperidin-1-ylmethyl)phenyl]methanamine Piperidinylmethyl at phenyl-2 Positional isomerism on phenyl ring C₁₄H₂₂N₂

Key Observations :

  • Positional isomerism () on the phenyl ring could significantly impact steric hindrance and target binding.

Heterocyclic and Functionalized Derivatives

Compound Name Substituents Key Structural Differences Molecular Formula Source
N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride Pyrazole at phenyl-3 Pyrazole introduces hydrogen-bonding sites C₁₁H₁₆Cl₂N₃
Ethyl 3-ethyl[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate Triazolopyridine core Complex polyheterocyclic structure C₁₁H₁₃N₃O₂

Key Observations :

  • Triazolopyridine derivatives () diverge significantly in core structure, emphasizing the role of ring size and electronic distribution in activity.

Biological Activity

N-Methyl-1-[3-(piperidin-1-ylmethyl)-2-thienyl]methanamine, with the CAS number 937651-18-8, is a compound that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₂₀N₂S
  • Molecular Weight : 224.37 g/mol
  • Boiling Point : Approximately 303.5 °C (predicted)
  • Density : 1.084 g/cm³ (predicted)
  • pKa : 9.43 (predicted) .

This compound is believed to exert its biological effects through interaction with various molecular targets. Its structure allows for binding to specific receptors and enzymes, influencing pathways involved in various physiological processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound:

  • Antibacterial Properties : The compound has shown activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Minimum Inhibitory Concentration (MIC) values were reported in the range of 0.0039 to 0.025 mg/mL, indicating strong antibacterial efficacy .
  • Antifungal Properties : It has also been investigated for antifungal activity, particularly against Candida albicans, showcasing potential as a therapeutic agent in treating fungal infections .

Anticancer Activity

There is emerging evidence suggesting that this compound may have anticancer properties. A study indicated that derivatives of piperidine compounds can induce apoptosis in cancer cells and exhibit cytotoxicity in various tumor models . The structural features of the compound could enhance its interaction with cancer cell targets, leading to improved therapeutic outcomes.

Study on Antibacterial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The results indicated:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Pseudomonas aeruginosa>100

These findings suggest a significant antibacterial effect, particularly against Gram-positive bacteria .

Study on Anticancer Potential

A recent investigation into the cytotoxic effects of this compound revealed that it could induce apoptosis in hypopharyngeal tumor cells with effectiveness comparable to established anticancer drugs like bleomycin. The study emphasized the role of structural modifications in enhancing biological activity .

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